1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Vue d'ensemble

Description

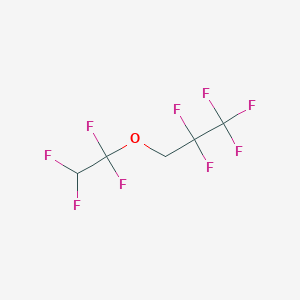

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C5H3F9O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of pentafluoropropane with tetrafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process requires careful control of temperature and pressure to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols and acids.

Reduction: Reduction reactions can convert it into less fluorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products

The major products formed from these reactions include various fluorinated alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various fluorinated chemicals. Its unique structure allows it to participate in reactions that lead to the formation of other valuable compounds. For instance:

- It can be used in the synthesis of fluorinated polymers which are known for their thermal stability and chemical resistance .

- It acts as a precursor for creating novel fluorinated surfactants that exhibit low surface tension properties beneficial in various industrial applications .

Environmental Studies

Due to its fluorinated nature, this compound is of interest in environmental chemistry:

- It has been studied for its persistence and bioaccumulation potential in aquatic environments. Research indicates that compounds like this may contribute to the pollution load in water bodies due to their resistance to degradation .

- Investigations into the degradation pathways of fluorinated compounds have highlighted the need for understanding their environmental impact, particularly in relation to their breakdown products which may be hazardous .

Materials Science

In materials science, the properties of 1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane can be harnessed for:

- Developing coatings with superior chemical resistance and low friction properties. These coatings are valuable in industries such as aerospace and automotive where durability is critical .

- Its use in creating high-performance lubricants that operate effectively under extreme conditions due to their thermal stability and low volatility .

Case Studies

Several studies have documented the applications of fluorinated compounds similar to this compound:

Mécanisme D'action

The mechanism of action of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical reactions. The pathways involved often include the formation of stable intermediates and transition states, which facilitate the desired chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,2,2,3-Pentafluoropropane: Similar in structure but lacks the tetrafluoroethoxy group.

1,1,1,2,2,3,3-Heptafluoro-3-(trifluoroethenyl-oxy)propane: Contains additional fluorine atoms and a different ether linkage.

1,1,1,2,2-Pentafluoro-3-iodopropane: Contains an iodine atom instead of the tetrafluoroethoxy group.

Uniqueness

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is unique due to its specific combination of fluorine atoms and the tetrafluoroethoxy group. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications where other fluorinated compounds may not be as effective.

Activité Biologique

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated compound with potential applications in various fields due to its unique chemical properties. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

- Molecular Formula : C₅H₄F₈O

- Molecular Weight : 232.07 g/mol

- Boiling Point : 93.2 °C

- Density : 1.5323 g/cm³

- Flash Point : 27.5 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in terms of its toxicity and environmental impact. The compound's fluorinated nature raises concerns regarding its persistence and potential bioaccumulation.

Toxicological Studies

Recent studies have highlighted the toxicological profiles of fluorinated compounds similar to this compound. Key findings include:

- Acute Toxicity : The compound exhibits moderate toxicity upon acute exposure. The hazard statements associated with this compound indicate potential irritation to skin and eyes (H315-H319) and respiratory issues (H335-H336) due to inhalation or contact.

- Chronic Effects : Long-term exposure studies suggest possible endocrine disruption and reproductive toxicity. These effects are attributed to the compound's ability to interfere with hormonal signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound and related fluorinated substances:

Case Study 1: Environmental Impact Assessment

A study focused on the environmental degradation products of halogenated compounds indicated that this compound can degrade into trifluoroacetic acid (TFA), a persistent environmental contaminant. TFA has been shown to bioaccumulate in aquatic organisms and disrupt ecological balance .

Case Study 2: In Vivo Toxicity Testing

In vivo studies on rodents exposed to similar fluorinated compounds demonstrated significant liver toxicity and alterations in metabolic pathways. These findings raise concerns about the hepatotoxic potential of this compound .

Research Findings

Research findings on the biological activity of this compound can be summarized as follows:

Propriétés

IUPAC Name |

1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-2(7)4(10,11)15-1-3(8,9)5(12,13)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSFZSRVLPIAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379766 | |

| Record name | Perfluoroethyl 2H-perfluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50807-74-4 | |

| Record name | Perfluoroethyl 2H-perfluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.